Methyl trans-cinnamate - d7
Description
Methyl trans-cinnamate-d7 (C₁₀D₇H₃O₂) is a deuterated analog of methyl trans-cinnamate, where seven hydrogen atoms are replaced with deuterium (²H) . This isotopic labeling enhances its utility in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where it serves as an internal standard for quantification and metabolic tracking . The compound retains the core structure of methyl trans-cinnamate—a cinnamic acid ester with a methyl group—but exhibits distinct physicochemical properties due to isotopic effects, such as altered bond stability and vibrational frequencies .
Properties
Molecular Formula |
C10H3D7O2 |
|---|---|
Molecular Weight |
169.23 |
Purity |
95% min. |
Synonyms |
Methyl trans-cinnamate - d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl trans-Cinnamate
- Structure: Non-deuterated counterpart (C₁₀H₁₀O₂).
- Applications : Widely used as a flavoring agent, plasticizer in polylactide (PLA) formulations, and precursor for synthesizing dihydrocoumarin derivatives .
- Bioactivity : Inhibits mushroom tyrosinase (IC₅₀ = 1.2 mM) and exhibits antimicrobial properties against Candida glabrata .
Ethyl Cinnamate (EC), Isobutyl Cinnamate (IBC), and Allyl Cinnamate (AC)
Cinnamic Acid
- Relationship : Hydrolyzed derivative of methyl trans-cinnamate.
- Applications: Used in cancer research for its antiproliferative effects and as a precursor in phenylpropanoid biosynthesis .
- Key Enzymes: Converted to p-coumaroyl-CoA by trans-cinnamate 4-monooxygenase (CYP73A), a critical step in lignin and flavonoid synthesis .
Isotopic Analogues
Methyl trans-Cinnamate-d7 vs. Non-Deuterated Esters
*Deuterium substitution minimally affects solubility but alters vibrational modes in spectroscopic analysis .
Q & A
Q. How can isotopic dilution mass spectrometry (IDMS) be calibrated using Methyl trans-cinnamate-d7 for environmental quantification?
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